4-Iodo-L-phenylalanine
Overview
Description
Iodo-Phenylalanine is a derivative of the amino acid phenylalanine, where an iodine atom is substituted at the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Iodo-Phenylalanine typically involves the iodination of phenylalanine. One common method is the use of L-phenylalanine as a starting material, where the hydrogen atoms on the benzene ring are replaced by iodine using iodine and an oxidizing agent . The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C.
Industrial Production Methods
For industrial production, the process may involve the protection of the amino group of phenylalanine to prevent side reactions. This can be achieved by converting phenylalanine to its N-Boc derivative, followed by iodination using iodine and a suitable oxidizing agent. The Boc group is then removed to yield Iodo-Phenylalanine .
Chemical Reactions Analysis
Types of Reactions
Iodo-Phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups, such as in the formation of boronic acid derivatives.
Complex Formation: It can form complexes with metal ions like cobalt and nickel.
Oxidation and Reduction: The iodine atom can be involved in redox reactions, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents and boronic acids are commonly used.
Complex Formation: Metal salts such as cobalt chloride and nickel nitrate are used in the presence of ligands.
Major Products
Substitution: Products include various substituted phenylalanine derivatives.
Complex Formation:
Scientific Research Applications
Iodo-Phenylalanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Iodo-Phenylalanine involves its incorporation into biological systems where it can interact with specific molecular targets. For instance, in cancer imaging, it is taken up by tumor cells through amino acid transporters, allowing for targeted imaging . The iodine atom provides a site for radiolabeling, which is crucial for its use in diagnostic imaging .
Comparison with Similar Compounds
Iodo-Phenylalanine can be compared with other halogenated phenylalanine derivatives:
Bromo-Phenylalanine: Similar in structure but with a bromine atom instead of iodine.
Chloro-Phenylalanine: Contains a chlorine atom and is less commonly used in radiolabeling due to lower atomic mass and different chemical properties.
Fluoro-Phenylalanine: Used in positron emission tomography (PET) imaging due to the presence of fluorine-18.
Iodo-Phenylalanine is unique due to its high atomic mass and ability to form stable radiolabeled compounds, making it particularly useful in medical imaging .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-iodophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQZSRPDOEBMS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-81-7, 24250-85-9 | |
Record name | 4-Iodophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodo-L-phenylalanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Iodo-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-IODOPHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J882Z73MPL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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